5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine
Description
Properties
IUPAC Name |
5-[(2-methylphenyl)methyl]-N-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-12-6-2-3-7-13(12)10-14-11-18-16(20-14)19-15-8-4-5-9-17-15/h2-9,11H,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDWTPFJVVNVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=CN=C(S2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole ring or the pyridine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or pyridine groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The bioactivity of thiazol-2-amine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- The 2-methylbenzyl group in the target compound may confer superior lipophilicity compared to morpholine () or pyrimidine () derivatives, favoring blood-brain barrier penetration.
- Trifluoromethyl groups () and sulfonyl moieties () enhance target affinity and metabolic stability, respectively.
- Dual pyridinyl groups in ICA () demonstrate how substituent positioning dictates biological target specificity.
Key Observations :
Physicochemical Properties
- Lipophilicity : The 2-methylbenzyl group likely increases logP compared to morpholine () or pyrazolyl () derivatives.
- Solubility: Sulfonyl () and morpholinomethyl () groups enhance aqueous solubility, whereas the 2-methylbenzyl group may reduce it.
- Metabolic Stability: Trifluoromethyl () and piperidinyl () groups are known to resist oxidative metabolism.
Biological Activity
5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine, a compound characterized by its thiazole and amine functional groups, has garnered attention in recent pharmacological studies due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine is CHNS, with a molecular weight of 281.4 g/mol. The compound features a thiazole ring, which is often associated with various pharmacological effects due to its ability to interact with biological targets.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 µM |
| Staphylococcus aureus | 5.64 µM |
| Enterococcus faecalis | 8.33 µM |
| Escherichia coli | 2.33 µM |
| Pseudomonas aeruginosa | 13.40 µM |
| Salmonella typhi | 11.29 µM |
These findings suggest that the compound possesses moderate to good antibacterial activity, making it a candidate for further development in treating bacterial infections .
2. Anti-inflammatory Properties
Thiazole derivatives have been linked to anti-inflammatory effects due to their ability to inhibit pro-inflammatory cytokines. Studies have demonstrated that compounds within this class can significantly reduce inflammation markers in vitro and in vivo models . For instance, the compound's potential to modulate inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases.
3. Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied, showing promising results against various cancer cell lines. In a study assessing the cytotoxic effects of thiazole compounds, it was reported that 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine exhibited significant inhibitory effects on cancer cell proliferation through apoptosis induction .
Case Study: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of various thiazole derivatives, including 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine, researchers found that the compound demonstrated superior activity against Gram-positive bacteria compared to Gram-negative bacteria. The study highlighted its potential application in developing new antibiotics amid rising antibiotic resistance .
Case Study: Anti-inflammatory Mechanism
Another case study focused on the anti-inflammatory mechanisms of thiazole compounds, revealing that 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine inhibited the NF-kB signaling pathway, which plays a crucial role in inflammatory responses. This inhibition was linked to reduced expression of pro-inflammatory cytokines in cellular models .
Q & A
Basic Question: What are the recommended methods for synthesizing 5-(2-methylbenzyl)-N-(pyridin-2-yl)thiazol-2-amine, and how can purity be optimized?
Answer:
The synthesis of thiazol-2-amine derivatives typically involves multi-step reactions. For example, coupling a substituted benzyl group to the thiazole ring can be achieved via nucleophilic substitution or condensation reactions. A common approach includes:
- Step 1: Reacting 2-aminothiazole with 2-methylbenzyl chloride/bromide in the presence of a base (e.g., NaH or K₂CO₃) to form the benzyl-thiazole intermediate.
- Step 2: Introducing the pyridin-2-yl group via Ullmann coupling or Buchwald-Hartwig amination under palladium catalysis .
Purity optimization involves: - Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product .
- Recrystallization from methanol or ethanol to remove impurities .
- Analytical validation using HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Basic Question: How can researchers confirm the molecular structure and functional groups of this compound?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- 1H/13C NMR:
- IR Spectroscopy:
- X-ray Crystallography:
Basic Question: What are the standard protocols for stability testing under varying pH and temperature conditions?
Answer:
Stability studies should assess degradation pathways:
- pH Stability:
- Thermal Stability:
- Conduct thermogravimetric analysis (TGA) from 25°C to 300°C (heating rate: 10°C/min) to determine decomposition points .
- Light Sensitivity:
Advanced Question: How can researchers investigate the mechanism of antimicrobial activity for this compound?
Answer:
Advanced mechanistic studies involve:
- Enzyme Inhibition Assays:
- Membrane Permeability Studies:
- Use fluorescent probes (e.g., propidium iodide) to assess disruption of microbial membranes .
- Docking Simulations:
Advanced Question: How should contradictions between computational predictions and experimental bioactivity data be resolved?
Answer:
Discrepancies may arise from solvation effects or conformational flexibility. Mitigation strategies include:
- Solubility Assays:
- Dynamic Simulations:
- SAR Analysis:
Advanced Question: What strategies are recommended for improving selectivity toward cancer cells while minimizing cytotoxicity?
Answer:
Enhancing selectivity involves:
- Proteomic Profiling:
- Prodrug Design:
- Apoptosis Assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
